Nitensoside A
Description
Nitensoside A (C₂₁H₂₆O₁₄, MW 502) is a glycoside isolated from the roots of Chimonanthus nitens, a plant species within the genus Chimonanthus known for its diverse secondary metabolites . Structurally, it belongs to the class of phenolic glycosides, characterized by a sugar moiety linked to a phenolic aglycone.
Properties
Molecular Formula |
C28H32O15 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(42-17)43-26-16(38-2)8-15-18(21(26)33)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,27+,28-/m0/s1 |
InChI Key |
IAXGLXFIQSEJPB-MBHQVIDASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)O)O)O)O)O)O |
Synonyms |
nitensoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
This compound vs. Nitensoside B :
- Nitensoside B (C₂₃H₃₀O₁₅) has two additional carbon atoms and one additional oxygen atom compared to this compound, suggesting a longer or more substituted aglycone or sugar moiety. This difference increases its molecular weight by 44 Da, likely enhancing its hydrophilicity .
- Both compounds are co-located in C. nitens roots, implying shared biosynthetic pathways with species-specific modifications.
This compound vs. Xeroboside :
- Xeroboside (C₂₁H₂₆O₁₃) lacks one oxygen atom compared to this compound, resulting in a lower molecular weight (486 vs. 502). This structural variation may influence solubility and receptor binding in biological systems .
This compound vs. Cleomiscosins :
- Cleomiscosins A–C from C. salicifolius are smaller molecules (MW 386–416) with fewer oxygen atoms. Their distinct formulas (e.g., C₂₀H₁₈O₈) suggest they belong to a different chemical class, possibly coumarin derivatives, unlike the glycosidic structure of this compound .
Q & A
Q. What ethical guidelines apply to animal studies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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